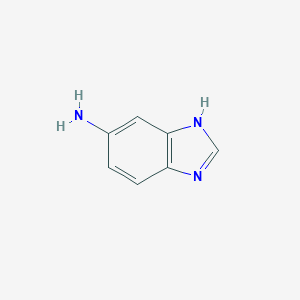

5-Aminobenzimidazole

Descripción

Historical Context and Evolution of Benzimidazole (B57391) Chemistry

The history of benzimidazole chemistry dates back to the 1870s, with its initial synthesis credited to Hoebrecker. nih.gov A significant milestone in its history was the discovery of the benzimidazole nucleus within the structure of vitamin B12. wikipedia.org This discovery highlighted the biological relevance of the scaffold and spurred further research into its potential as a platform for drug development. wikipedia.org

Early methods for benzimidazole synthesis involved the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, such as formic acid. wikipedia.orgajptonline.com Over the years, synthetic methodologies have evolved significantly, with the development of more efficient and environmentally friendly techniques. Modern approaches include microwave-assisted synthesis, solid-phase synthesis, and the use of various catalysts to improve reaction times and yields. impactfactor.org These advancements have made a wider range of benzimidazole derivatives more accessible for research and development. impactfactor.org

Significance of the 5-Amino Substitution in Benzimidazole Core Structures

The introduction of an amino group at the 5-position of the benzimidazole ring has a profound impact on the molecule's chemical and physical properties. This substitution enhances the compound's nucleophilicity and allows for a variety of substitution reactions, making it a versatile building block in organic synthesis. scbt.com

The presence of the amino group introduces unique electronic properties and allows for the formation of strong intermolecular hydrogen bonds, which can increase solubility in polar solvents. scbt.com The lone pair of electrons on the amino nitrogen atom can participate in conjugation with the benzimidazole ring system, influencing the charge distribution within the heterocycle. nih.gov This electronic effect is crucial for the molecule's interaction with biological targets. Research has indicated that the substitution of an amino group at the 5th position of the benzimidazole ring can increase the antimicrobial activity of the resulting compounds. rjptonline.org

Overview of 5-Aminobenzimidazole as a Versatile Chemical Synthon

This compound is widely recognized as a versatile chemical synthon, a building block used to create more complex molecules. chemimpex.com Its utility stems from the reactivity of both the amino group and the benzimidazole core, allowing for a wide range of chemical modifications.

It serves as a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com In medicinal chemistry, this compound is a precursor for the development of agents targeting a range of diseases. chemimpex.com Its derivatives have been investigated for their potential as anticancer and anti-inflammatory agents. chemimpex.com

The compound's ability to act as a ligand in coordination chemistry also opens up possibilities for creating novel catalysts and sensors. chemimpex.com Furthermore, it is used in the development of advanced materials, such as high-performance polymers, where its incorporation can improve thermal stability and other physical properties. chemimpex.com Common synthetic routes to produce this compound include the reduction of 5-nitrobenzimidazole (B188599).

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7N3 | chemimpex.com |

| Molecular Weight | 133.15 g/mol | sigmaaldrich.com |

| CAS Number | 934-22-5 | sigmaaldrich.com |

| Appearance | Light yellow to brown crystalline powder | chemimpex.com |

| Melting Point | 162 - 167 °C | chemimpex.com |

| Boiling Point | 222 °C at 3.5 mmHg | chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRXSXUDWCVSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239406 | |

| Record name | 5-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-22-5, 55299-95-1 | |

| Record name | 5-Aminobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 55299-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7289019S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways for 5 Aminobenzimidazole

Catalytic Hydrogenation of 5-Nitrobenzimidazole (B188599)

A prevalent and efficient method for the synthesis of 5-aminobenzimidazole is the catalytic hydrogenation of 5-nitrobenzimidazole. smolecule.com This process involves the reduction of the nitro group to an amino group using molecular hydrogen in the presence of a metal catalyst. The reaction is valued for its clean nature and high product quality, making it suitable for industrial-scale production. google.com

Catalyst Systems and Optimization (e.g., Palladium on Carbon, Raney Nickel)

The choice of catalyst is a critical factor in the catalytic hydrogenation of 5-nitrobenzimidazole, with palladium on carbon (Pd/C) and Raney nickel being the most commonly employed systems. smolecule.com

Palladium on Carbon (Pd/C): This catalyst is frequently the preferred choice for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com It is known for its high catalytic activity and efficiency. matthey.com For instance, the reduction of 5-nitrobenzimidazole derivatives can be carried out using a 5% Pd/C catalyst. umich.edu In some processes, a palladium carbon catalyst is used in an ethanol-water solution for the hydrogenation reaction. google.com

Raney Nickel: Raney nickel is another effective catalyst for the reduction of nitro groups. smolecule.comcommonorganicchemistry.com It is particularly useful in instances where the substrate contains functionalities sensitive to other catalysts. commonorganicchemistry.com The synthesis of this compound can be achieved using Raney nickel under specific temperature and pressure conditions. google.com For example, the hydrogenation of 5-nitrobenzimidazole ketone using Raney nickel in methanol (B129727) at 100–105°C and 1.5–2.0 MPa of hydrogen pressure has been reported.

The optimization of these catalyst systems involves considering factors such as catalyst loading and the potential for catalyst deactivation and regeneration. acs.org

Reaction Conditions and Yield Optimization (e.g., Pressure, Temperature, Solvents)

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are manipulated include pressure, temperature, and the choice of solvent.

| Parameter | Conditions | Outcome |

| Pressure | Hydrogen pressure is typically maintained in the range of 1.0 to 4 MPa. google.comgoogle.com | Influences the rate of reaction and ensures complete reduction. |

| Temperature | The reaction is generally conducted at elevated temperatures, often between 90°C and 140°C. google.comgoogle.com | Affects the reaction kinetics; higher temperatures can increase the rate but may also lead to side reactions if not controlled. |

| Solvents | Methanol and ethanol-water mixtures are commonly used solvents. google.com | The solvent system is chosen to ensure the solubility of the reactants and facilitate the reaction. |

For example, a specific protocol involves the hydrogenation of 5-nitrobenzimidazole ketone in methanol with a Raney nickel catalyst at 100-105°C and a hydrogen pressure of 1.5-2.0 MPa for 5-6 hours. google.com Another method utilizes a palladium on carbon catalyst in an ethanol-water solution at 90-140°C and a hydrogen pressure of 0.5-4 MPa. google.com The careful control of these conditions leads to a high-quality product with a high yield, suitable for industrial applications. google.com

Mechanism of Catalytic Reduction

The catalytic reduction of aromatic nitro compounds is a complex process that involves the transfer of hydrogen atoms to the nitro group on the surface of the catalyst. The generally accepted mechanism proceeds through several intermediate stages. mdpi.com

The process begins with the adsorption of the nitroaromatic compound onto the catalyst surface. orientjchem.org Hydrogen molecules are also activated on the catalyst surface, forming atomic hydrogen. orientjchem.org The reduction of the nitro group to an amino group requires three molecules of hydrogen. orientjchem.org The reaction is believed to proceed through the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. mdpi.comlboro.ac.uk

The efficiency of this process is influenced by the electronic properties of the catalyst and the reactants. rsc.org

Cyclization Reactions for Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is a key step in the synthesis of this compound and its derivatives. This can be achieved through various cyclization strategies.

Cyclization of o-Phenylenediamine (B120857) with Formic Acid Derivatives

A well-established method for forming the benzimidazole ring is the condensation reaction of an o-phenylenediamine derivative with formic acid. slideshare.net In this reaction, 4-amino-1,2-phenylenediamine would be the starting material to yield this compound. The reaction involves heating the reactants, often in the presence of an acid catalyst, which leads to the elimination of water and the formation of the heterocyclic ring. slideshare.net This method is versatile and can be used to synthesize a variety of substituted benzimidazoles. ontosight.aijchps.com

Azo Coupling Reactions followed by Hydrogenation

An alternative route to this compound involves an azo coupling reaction followed by a reduction step. smolecule.com This synthetic pathway begins with the diazotization of an aromatic amine, such as aniline, to form a diazonium salt. google.com This salt is then coupled with o-phenylenediamine to produce an azo compound. google.com

The resulting azo-benzimidazolone compound is then subjected to hydrogenation, which reduces the azo group and any other reducible functionalities to yield the final this compound product. google.com This method offers the advantage of building the molecule in a stepwise manner, allowing for the introduction of various substituents. The hydrogenation step can be carried out using catalysts like palladium on carbon or Raney nickel. google.com This process is highlighted as a green production method due to the avoidance of nitration reagents and the reduction of waste. google.com

Reduction of 5-Nitrobenzimidazole with Chemical Reducing Agents (e.g., Iron Powder, Hydrazine (B178648) Hydrate)

The synthesis of this compound is frequently accomplished through the reduction of its precursor, 5-nitrobenzimidazole. This transformation is a cornerstone in the production of this valuable chemical intermediate. Among the various methods available, reduction using chemical agents like iron powder and hydrazine hydrate (B1144303) are particularly noteworthy for their efficacy and applicability in different synthetic contexts.

The iron powder reduction method, often carried out in an acidic medium such as acetic acid or in the presence of ammonium (B1175870) chloride, is a classic and industrially significant technique. google.comcommonorganicchemistry.comcasaverdeambiental.com.brresearchgate.net This process is valued for its cost-effectiveness and mature technology. google.com The reaction mechanism involves the transfer of electrons from the elemental iron to the nitro group, which is protonated in the acidic environment, leading to its stepwise reduction to the corresponding amino group. While robust, a significant drawback of this method is the generation of large quantities of iron sludge, which can complicate product purification and pose environmental challenges. google.com

Table 1: Comparison of Reducing Agents for 5-Nitrobenzimidazole

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Iron Powder | Fe, Acetic Acid/Ethanol (B145695) or NH4Cl/Ethanol/Water | Cost-effective, well-established industrial method. google.comcommonorganicchemistry.com | Generates significant iron sludge, cumbersome workup. google.com |

| Hydrazine Hydrate | N2H4·H2O, Catalyst (e.g., Raney Nickel, Palladium, Graphite) | High yield, clean reaction, mild conditions. google.comtubitak.gov.tr | Higher cost, suitable for smaller scale production. google.com |

Alternatively, hydrazine hydrate serves as a powerful reducing agent for converting 5-nitrobenzimidazole to this compound, often yielding excellent results. google.commdpi.com This method is typically performed in the presence of a catalyst. For instance, studies have demonstrated the successful reduction of various 5-nitro-azaheterocycles using hydrazine hydrate with graphite (B72142) in absolute ethanol, resulting in high yields of the pure amino compounds. tubitak.gov.tr This method's selectivity is a key advantage; for example, it can reduce a nitro group without affecting other reducible functional groups like a carbonyl. tubitak.gov.tr Other catalysts, such as Raney nickel or palladium, are also employed to facilitate this transformation, which is known for its mild reaction conditions and high yields. google.comcsic.es Despite these benefits, the hydrazine hydrate method is often considered more suitable for laboratory-scale or short-run production due to economic factors. google.com

Selective Functionalization and Derivatization Strategies of this compound

The structure of this compound, featuring a reactive primary amino group and a versatile benzimidazole core, makes it an excellent scaffold for a wide array of chemical modifications. These derivatization strategies are crucial for developing new molecules with specific biological or material properties.

The amino group at the C-5 position of the benzimidazole ring is highly nucleophilic, making it a prime site for substitution reactions. scbt.com This reactivity allows for the facile introduction of various functional groups. The amino group can react with electrophiles like acyl chlorides, sulfonyl chlorides, and alkyl halides to form amides, sulfonamides, and N-alkylated derivatives, respectively. Furthermore, it can undergo condensation with β-ketoesters, which can subsequently be cyclized to form complex heterocyclic systems like imidazoquinolines. arabjchem.org The nucleophilic character of this amine is also exploited in reactions with alkoxymethylene derivatives of β-dicarbonyl compounds, leading to substitution products that are precursors to fused heterocyclic systems. cas.cz This synthetic flexibility is fundamental to the use of this compound as a building block in medicinal and materials chemistry.

N-arylation, the formation of a carbon-nitrogen bond between the benzimidazole moiety and an aryl group, is a powerful strategy for modifying the electronic and steric properties of the molecule. This can be achieved at the imidazole (B134444) nitrogens (N-1 or N-3) or the exocyclic amino group (N-5).

Copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam or Ullmann-type reactions, are instrumental for the N-arylation of benzimidazoles. mdpi.comcapes.gov.brnih.govthieme-connect.com These methods typically involve coupling the benzimidazole derivative with an aryl boronic acid or an aryl halide in the presence of a copper catalyst. mdpi.comnih.gov Research has demonstrated that Cu(II) catalysts, such as copper(II) acetate, can effectively promote the selective N-arylation of aminobenzimidazole derivatives under atmospheric conditions. mdpi.commdpi.com The development of these protocols provides a direct and efficient route to N-aryl benzimidazoles, which are important substructures in many biologically active compounds and functional materials. nih.govthieme-connect.com

The regioselectivity of the N-arylation reaction—whether the aryl group attaches to the imidazole nitrogen or the amino group—is highly dependent on the reaction conditions, particularly the choice of base and solvent. mdpi.com Studies on the copper-catalyzed N-arylation of 2-aminobenzimidazoles have shown that different catalysts and conditions can direct the arylation to either the endocyclic (imidazole) or exocyclic (amino) nitrogen. nih.gov For instance, in the Cu(II)-catalyzed N-arylation of 5-bromo-2-aminobenzimidazole, the base was found to significantly affect the reaction's success. mdpi.com It was observed that tetramethylethylenediamine (TMEDA) was a more effective base than triethylamine (B128534) (Et3N), as TMEDA can act as a bidentate ligand, forming a more stable and reactive complex with the copper catalyst. mdpi.com The solvent system, such as mixtures of methanol/water or dichloromethane (B109758) (DCM), also plays a critical role in influencing the reaction's yield and selectivity. mdpi.com This demonstrates that by carefully tuning the base and solvent, one can control the site of functionalization on the this compound scaffold.

Table 2: Influence of Reaction Components on Copper-Catalyzed N-Arylation

| Component | Role in Reaction | Impact on Selectivity and Yield | Example |

|---|---|---|---|

| Catalyst | Facilitates C-N bond formation | Different metals (e.g., Pd vs. Cu) can favor arylation at different nitrogen atoms. nih.gov | Pd-catalysis favors arylation of the primary amino group; Cu-catalysis favors the azole nitrogen. nih.gov |

| Base | Activates the nucleophile, neutralizes acid byproduct | The structure and coordinating ability of the base can influence catalyst activity and regioselectivity. mdpi.com | TMEDA, acting as a bidentate ligand, enhances reactivity compared to Et3N in certain Cu-catalyzed arylations. mdpi.com |

| Solvent | Dissolves reactants, influences reaction kinetics | Polarity and coordinating properties affect solubility and the stability of reaction intermediates. mdpi.com | Mixed protic solvents (e.g., CH3OH/H2O) or aprotic solvents (e.g., DCM) are optimized for specific arylation protocols. mdpi.com |

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. derpharmachemica.comrjlbpcs.comedu.krdnanobioletters.comtandfonline.com This reaction is a straightforward and efficient way to generate a diverse library of derivatives. The formation of these compounds is typically achieved by refluxing equimolar amounts of this compound and the corresponding carbonyl compound in a solvent like ethanol. edu.krd The resulting Schiff bases are often crystalline solids and are of significant interest due to their wide range of biological activities and applications in coordination chemistry. rjlbpcs.comtandfonline.com The synthesis of Schiff bases derived from aminobenzimidazoles is a key step in the creation of novel therapeutic agents and advanced materials. nanobioletters.comcore.ac.uk

Peptide Analogue Synthesis utilizing 5-Aminobenzimidazoles

The benzimidazole scaffold, and specifically this compound, serves as a valuable building block in the synthesis of peptide analogues and mimetics. These structures are designed to mimic or antagonize the biological activity of natural peptides, often with improved stability, bioavailability, and receptor affinity. The primary amino group at the 5-position of the benzimidazole ring provides a key handle for coupling with amino acids or peptide fragments, enabling its incorporation into peptide-like structures.

A prevalent strategy for creating peptide analogues involves the coupling of 5-aminobenzimidazoles with amino acids. One documented method describes the synthesis of new peptide analogues by coupling various 2-substituted-5-aminobenzimidazoles with L-phenylalanine. researchgate.net The process begins with the protection of the α-amino group of L-phenylalanine using phthalic anhydride. This is followed by the activation of the α-carboxy group through the formation of phthaloyl-L-phenylalanyl chloride. researchgate.net This activated species is then reacted with the 5-amino group of the benzimidazole derivative to form a stable peptide linkage. The final step involves the deprotection of the α-amino group, typically achieved by treatment with hydrazine hydrate, to yield the free peptide analogue. researchgate.net This sequence is a classic example of solution-phase peptide synthesis applied to a heterocyclic amine.

The versatility of this compound extends to more complex, multi-substituted derivatives synthesized through parallel solution-phase methods. nih.gov This approach allows for the creation of a library of diverse compounds by systematically introducing different substituents. For instance, starting with 1,5-difluoro-2,4-dinitrobenzene, the fluorine atoms can be sequentially replaced by various nucleophiles. Subsequent reduction of the dinitro groups yields a 2,4,5-benzenetriamine intermediate, which is then condensed with aldehydes to construct the benzimidazole ring. nih.gov The remaining free amino group at the 5-position can be further modified, providing a key point for diversification and the attachment of peptide-like side chains. nih.gov

Solid-phase synthesis has also been explored for preparing derivatives that can be considered peptide mimetics. acs.org This technique allows for the efficient construction of complex molecules on a solid support, simplifying purification and enabling combinatorial approaches. While direct solid-phase synthesis of this compound-containing peptides is an area of ongoing research, the principles of attaching the benzimidazole core to a resin and subsequently building a peptide chain are well-established for similar heterocyclic systems.

Table 1: Reaction Pathway for Peptide Analogue Synthesis

| Step | Description | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Protection of Amino Acid | L-phenylalanine, Phthalic anhydride | Phthaloyl-L-phenylalanine | researchgate.net |

| 2 | Activation of Carboxylic Acid | Phthaloyl-L-phenylalanine, Activating agent (e.g., thionyl chloride) | Phthaloyl-L-phenylalanyl chloride | researchgate.net |

| 3 | Peptide Coupling | Phthaloyl-L-phenylalanyl chloride, 2-substituted-5-aminobenzimidazole | Protected peptide analogue (e.g., 2-Propyl-5-(phthaloyl-L-phenylalanyl)-amino benzimidazole) | researchgate.net |

| 4 | Deprotection | Protected peptide analogue, Hydrazine hydrate | Free peptide analogue | researchgate.net |

Industrial Production Methods and Scalability

The industrial-scale synthesis of this compound is critical for its application in pharmaceuticals, polymers, and other advanced materials. The primary methods employed for large-scale production focus on efficiency, yield, cost-effectiveness, and environmental considerations.

The most common and industrially viable route to this compound is the catalytic hydrogenation of its precursor, 5-nitrobenzimidazole. This method is favored for its high purity and yield. The process involves the reduction of the nitro group to an amino group using a catalyst, typically under controlled pressure and temperature conditions. smolecule.com

Key aspects of industrial catalytic hydrogenation include:

Catalyst Selection: Palladium on carbon (Pd/C) is a frequently used catalyst that achieves high conversion rates (e.g., 98%) under optimized conditions. Raney nickel is another effective catalyst for this transformation. smolecule.com The choice of catalyst can influence reaction conditions, with some, like Platinum on carbon (Pt/C), potentially requiring higher pressures to achieve comparable yields.

Solvent System: The selection of a suitable solvent is crucial for maximizing yield and preventing catalyst deactivation. A mixture of methanol and water (e.g., a 4:1 ratio) has been shown to enhance the solubility of intermediates and maintain catalyst activity.

Process Optimization: To ensure scalability and economic feasibility, process parameters are finely tuned. This includes optimizing reaction temperatures and stoichiometric ratios to achieve high yields, often exceeding 85%. Modern industrial processes also incorporate systems for solvent recovery and catalyst regeneration. For example, closed-loop solvent recovery can reduce waste by up to 90%, while oxidative calcination can regenerate Pd/C catalysts, allowing them to retain high activity over multiple cycles.

An alternative, multi-step synthesis route suitable for industrial production has also been patented. This method begins with more basic starting materials and proceeds through several intermediates. google.com

The patented four-step process involves:

Synthesis of 2,4-dinitroaniline: Starting from 2,4-dinitrochlorobenzene and ammonia (B1221849).

Synthesis of 4-nitro-1,2-phenylenediamine: Through reduction of one of the nitro groups of 2,4-dinitroaniline.

Synthesis of 5-nitrobenzimidazolone: By reacting 4-nitro-1,2-phenylenediamine with urea (B33335).

Hydrogenation Reduction: The final step is the catalytic hydrogenation of 5-nitrobenzimidazolone to yield this compound.

This method is described as having a completed reaction with fewer side reactions, being less polluting, and producing a high-quality product with high yield, making it well-suited for industrialized production. google.com Another industrial approach involves the reduction of 5-nitro-2-benzimidazolinone (B1333978) using agents like iron powder or sodium sulfite (B76179) under acidic conditions, followed by alkalization and purification, though this may result in lower yields compared to catalytic hydrogenation. google.com

Table 2: Comparison of Industrial Synthesis Methods for this compound

| Method | Starting Material | Key Reagents/Catalysts | Advantages for Scalability | Reported Yield/Purity | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 5-Nitrobenzimidazole | Pd/C, Raney Nickel, H₂ gas | High purity, high yield, potential for catalyst regeneration and solvent recovery. | Yields >85%, Purity >99% with crystallization. | smolecule.com |

| Multi-step Synthesis (Patented) | 2,4-Dinitrochlorobenzene | Ammonia, Urea, H₂ gas, Catalyst | Environmentally cleaner, fewer side reactions, high quality product. | High yield and quality. | google.com |

| Chemical Reduction | 5-Nitro-2-benzimidazolinone | Iron powder or Sodium sulfite, Acid | Uses common, inexpensive reducing agents. | Yield around 80%, Purity 98-99%. | google.com |

Advanced Spectroscopic and Analytical Characterization in 5 Aminobenzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-Aminobenzimidazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecule's carbon framework and the chemical environment of its protons.

¹H NMR spectroscopy provides direct information about the chemical environment of protons in the this compound molecule. The chemical shifts (δ) of these protons are sensitive to the solvent used, which can influence the rate of proton exchange and tautomerism. In polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the rate of tautomerization can be slowed, allowing for the observation of distinct signals for the different tautomers. researchgate.net The spectrum typically displays signals for the aromatic protons on the benzene (B151609) ring, the protons of the primary amine group (-NH₂), and the proton of the imidazole (B134444) (-NH) group. ekb.eg Aromatic protons generally resonate in the δ 6.8-7.7 ppm region. ekb.eg For instance, in studies of related derivatives, aromatic protons from the benzimidazole (B57391) core are observed between 7.50 and 6.88 ppm in DMSO-d₆. semanticscholar.org The amine protons can appear as a broad singlet, with their chemical shift being highly variable depending on concentration and solvent.

Table 1: Representative ¹H NMR Data for Benzimidazole Derivatives This table provides examples of chemical shifts for protons in environments similar to those in this compound, as reported in studies of its derivatives.

| Proton Type | Representative Chemical Shift (δ, ppm) | Solvent | Reference |

| Aromatic Protons (Benzimidazole) | 6.85-7.70 | DMSO-d₆ | ekb.eg |

| Aromatic Protons (Benzimidazole) | 7.50-6.88 | DMSO-d₆ | semanticscholar.org |

| Secondary Amine (-NH-) | 13.00 | DMSO-d₆ | ekb.eg |

| Primary Amine (-NH₂) | 7.48-8.01 | DMSO-d₆ | semanticscholar.org |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in this compound produces a distinct signal, allowing for a complete analysis of the carbon framework. bhu.ac.in Studies on C-aminobenzimidazoles have been conducted using solvents like DMSO-d₆ and hexamethylphosphoramide-d₁₈ (HMPA-d₁₈), as well as in the solid state, to understand the tautomerism and assign the carbon signals accurately. researchgate.net The chemical shifts for the carbon atoms in the benzene ring and the imidazole moiety appear in characteristic regions of the spectrum. For example, in derivatives of 5-bromo-2-aminobenzimidazole, the carbon signals are observed between δ 110 and 161 ppm in DMSO-d₆. mdpi.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) carbons (CH₂), which aids in the unambiguous assignment of the signals. libretexts.org

Table 2: Representative ¹³C NMR Data for a 5-Substituted-2-Aminobenzimidazole Derivative This table shows assigned chemical shifts for a related compound, 5-bromo-1-(3-chlorophenyl)-1H-benzo[d]imidazol-2-amine, illustrating the typical range for the carbon framework.

| Carbon Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| C=N (imidazole) | 156.29 | DMSO-d₆ | mdpi.com |

| Aromatic/Imidazole C | 150.14, 141.45, 139.32, 139.20, 137.30, 134.46 | DMSO-d₆ | mdpi.com |

| Aromatic/Imidazole CH | 121.11, 118.66, 114.38, 112.41 | DMSO-d₆ | mdpi.com |

| C-Br | 110.88 | DMSO-d₆ | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. Key absorptions include the N-H stretching vibrations of the primary amine (NH₂) and the secondary amine of the imidazole ring. ekb.eg The N-H stretching bands for the primary amino group are typically expected around 3500 cm⁻¹ (symmetric) and 3400 cm⁻¹ (antisymmetric). semanticscholar.org The imidazole N-H stretch often appears as a broad band between 2200-3500 cm⁻¹ due to strong intermolecular hydrogen bonding. ekb.eg The presence of hydrogen bonding can cause these N-H bands to shift to lower frequencies and broaden. semanticscholar.orgrsc.org Other important bands include the C=N stretching vibration of the imidazole ring, typically observed around 1620-1640 cm⁻¹, and C-H stretching of the aromatic ring near 3000 cm⁻¹. rsc.orgasianpubs.orgd-nb.info

Table 3: Characteristic IR Absorption Bands for Aminobenzimidazole and its Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Description | Reference |

| N-H Stretch (Imidazole) | ~3513 | Secondary amine | ekb.eg |

| N-H Stretch (Amine) | ~3445 | Primary amine | ekb.eg |

| N-H Stretch (H-bonded) | 2200-3500 | Broad absorption due to intermolecular H-bonding | ekb.eg |

| C-H Stretch (Aromatic) | 2955-3000 | Low intensity | d-nb.info |

| C=N Stretch (Imidazole) | 1620-1640 | Imine linkage | rsc.orgasianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of benzimidazole derivatives typically shows multiple absorption bands. ekb.eg These bands are generally attributed to π-π* transitions within the aromatic benzene and imidazole rings. ekb.eg For example, bands observed around 275-360 nm in benzimidazole derivatives are often assigned to π-π* transitions of the imidazole ring. ekb.eg

Crucially, UV-Vis spectroscopy is a powerful tool for studying the tautomeric equilibrium between the 5-amino and 6-amino forms of the molecule in solution. researchgate.net Since the two tautomers have different electronic structures, they exhibit distinct absorption spectra. By analyzing the combined spectrum of the tautomeric mixture, often with the aid of theoretical calculations, the relative population of each tautomer at equilibrium can be determined. researchgate.net

Table 4: Representative UV-Vis Absorption Maxima (λₘₐₓ) for Benzimidazole Derivatives

| Compound Type | Absorption Maxima (λₘₐₓ, nm) | Solvent | Transition Type | Reference |

| Benzimidazole Derivative | 275, 281, 358 | Ethanol (B145695) | π-π | ekb.eg |

| Benzimidazole Schiff Base | >250 | DMSO | n-π | d-nb.info |

| 1-methyl-5-aminobenzimidazole Schiff Base | 344 | CH₂Cl₂ | Not specified | asianpubs.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. The molecular formula of this compound is C₇H₇N₃, corresponding to a molecular weight of approximately 133.15 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M]⁺˙ is measured. For this compound, the molecular ion peak is observed at m/z 133 or 134, depending on the ionization method. nih.govnih.gov

Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. asianpubs.org Under electron impact or collision-induced dissociation, the molecular ion fragments in a predictable manner. A characteristic fragmentation pathway for benzimidazoles involves the sequential loss of hydrogen cyanide (HCN) molecules from the imidazole ring. researchgate.netresearchgate.net Analysis of these fragmentation patterns provides strong evidence for the core benzimidazole structure and helps in the unambiguous identification of the compound and its derivatives. researchgate.netresearchgate.net

Table 5: Mass Spectrometry Data for this compound

| Property | Value | Technique | Reference |

| Molecular Formula | C₇H₇N₃ | - | nih.gov |

| Molecular Weight | 133.15 g/mol | Computed | nih.gov |

| Molecular Ion Peak (m/z) | 133 | GC-MS | nih.govnih.gov |

| Key Fragment Ion (m/z) | 105 | GC-MS | nih.govnih.gov |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Chemistry

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. By scattering X-rays off a single crystal, a diffraction pattern is produced that allows for the calculation of atomic positions, bond lengths, and bond angles. unex.es This technique provides unambiguous confirmation of the molecular connectivity and the predominant tautomeric form in the crystal lattice.

Table 6: Example Crystallographic Data for a Material Containing this compound Data from a Metal-Organic Framework (ZIF-UC-6) incorporating this compound (abIm).

| Parameter | Value | Reference |

| Formula Component | [Zn(Im)₁.₈₂(abIm)₀.₁₈] | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| Unit Cell Parameter 'a' | 15.839(2) Å | nih.gov |

| Unit Cell Parameter 'b' | 15.599(2) Å | nih.gov |

| Unit Cell Parameter 'c' | 17.984(2) Å | nih.gov |

| Unit Cell Volume 'V' | 4443.3(9) ų | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring weight changes as a function of temperature. While detailed TGA data for pure this compound is not extensively documented in publicly available research, its significant contribution to the thermal properties of various polymers and composite materials has been thoroughly investigated. These studies provide valuable insights into the inherent thermal stability conferred by the this compound moiety.

The incorporation of this compound into polymer backbones, such as polyimides and polyamides, consistently enhances their thermal stability. This is attributed to the rigid and stable heterocyclic benzimidazole ring structure.

Key Research Findings from TGA Studies:

Polyimides: When 2-(4-aminophenyl)-5-aminobenzimidazole is incorporated into polyimide structures, the resulting materials exhibit exceptional thermal stability, with a 5% weight loss temperature (Td5%) often exceeding 500°C. nih.gov For instance, polyimide films containing 50% bis-benzimidazole diamine showed a Td5% as high as 554°C. researchgate.netmdpi.com The initial slight weight loss observed in some polyimides between 400°C and 500°C is attributed to the dissociation of the N-H group in the imidazole ring. nih.gov The major decomposition phase, occurring at higher temperatures (around 570-650°C), corresponds to the breakdown of the aromatic chains of the polymer. mdpi.commdpi.com

Poly(benzimidazole-imide) Copolymers: The introduction of bisbenzimidazole units into polyimides has been shown to increase the thermal degradation temperature to around 530°C, which is approximately 80°C higher than the corresponding polyimide without the benzimidazole component. researchgate.net

Polyamides: Aromatic polyamides synthesized using 2-(4-aminophenyl)-5-aminobenzimidazole demonstrate decomposition temperatures of about 400°C in a nitrogen atmosphere. csic.es

Metal-Organic Frameworks (MOFs): In a metal-organic framework (ZIF-UC-6) synthesized using this compound, significant decomposition was observed to begin above 507°C. nih.gov Another study on a ZIF doped with this compound noted that thermal decomposition started at 470°C. rsc.org

Metal Complexes: Metal complexes incorporating benzimidazole derivatives also exhibit high thermal stability. For example, certain Cu(II) and Ni(II) complexes are thermally stable up to 250°C. mdpi.com

The data from these studies consistently highlight that the this compound unit imparts significant thermal resilience to the materials in which it is included.

Table of Thermal Decomposition Data for Materials Containing this compound Derivatives:

| Material Type | This compound Derivative | Decomposition Temperature (Td) | Char Yield at 800°C |

| Polyimide nih.gov | 2-(4-aminophenyl)-5-aminobenzimidazole | > 530°C (Td5%) | 68.4% - 75.2% |

| Polyimide mdpi.com | Bis-benzimidazole diamine | 554°C (Td5%) | Not Reported |

| Poly(benzimidazole-imide) researchgate.net | Bisbenzimidazole | ~530°C | Not Reported |

| Polyamide csic.es | 2-(4-aminophenyl)-5-aminobenzimidazole | ~400°C | Not Reported |

| Metal-Organic Framework (ZIF-UC-6) nih.gov | This compound | > 507°C | Not Reported |

| Metal-Organic Framework (ZIF-zni-NH2) rsc.org | This compound | 470°C | Not Reported |

Theoretical and Computational Chemistry Studies of 5 Aminobenzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules like 5-Aminobenzimidazole. wikipedia.orgscispace.com DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com These calculations are instrumental in optimizing molecular geometry and predicting a wide range of properties. uantwerpen.be For derivatives of benzimidazole (B57391), the B3LYP functional is a widely used method for optimizing geometries and calculating various parameters due to its reliability. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO energy is related to a molecule's ability to donate electrons (its ionization potential), while the LUMO energy corresponds to its ability to accept electrons (its electron affinity). researchgate.netajrconline.org

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. mdpi.com In studies of benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, indicating this is the primary site of electron donation. researchgate.net The LUMO, conversely, can be located on various parts of the molecule depending on its substitution. mdpi.com

Theoretical calculations on related aminobenzimidazoles and their derivatives provide insight into these properties. For instance, DFT calculations on 2-aminobenzimidazole (B67599) and its derivatives have been performed to determine their FMO energies and reactivity descriptors. usa-journals.comresearchgate.net

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.62 | -0.54 | 5.08 | researchgate.net |

| 5-Benzimidazole Carboxylic Acid | B3LYP/cc-pVTZ | - | - | 5.2742 | researchgate.net |

| Derivative 1d of 5-bromo-2-aminobenzimidazole | B3LYP/6-31+G(d,p) | -6.02 | -1.77 | 4.25 | mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. uni-muenchen.de Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.gov

For heterocyclic molecules like this compound, MEP analysis can identify the most likely sites for protonation and other interactions. uni-muenchen.de In benzimidazole derivatives, the most negative potential is often located around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the primary nucleophilic centers. mdpi.comresearchgate.net The amino group's nitrogen atom also represents a significant nucleophilic site. Conversely, the hydrogen atoms of the aromatic ring and the N-H protons typically exhibit a positive electrostatic potential, marking them as electrophilic sites. mdpi.com

Theoretical calculations are employed to investigate the nature and strength of intermolecular interactions, particularly hydrogen bonding, which plays a critical role in the supramolecular chemistry of benzimidazoles. Studies have explored the formation of hydrogen-bonded dimers and oligomers of aminobenzimidazoles. chem-soc.siresearchgate.net

Computational analyses, including calculations of heats of formation (ΔHf) and hydrogen bond lengths, can predict the most stable hydrogen-bonded structures. chem-soc.siresearchgate.net For this compound (5-abi), theoretical studies have shown that dimers can form through hydrogen bonds involving the nitrogen atoms of the imidazole ring. chem-soc.siresearchgate.net The stability of these hydrogen-bonded clusters generally increases with the number of interacting units. researchgate.net

| Compound | Hydrogen Bonding Positions | Heat of Formation (ΔHf) (kcal/mol) | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|---|

| This compound | N1···H-N (imidazole-imidazole) | 130.3 | 2.69 | researchgate.net |

| 2-Aminobenzimidazole | N1···H-N (imidazole-imidazole) | 135.1 | 2.71 | researchgate.net |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. uantwerpen.be Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. mdpi.comresearchgate.net For 2-aminobenzimidazole, TD-DFT calculations have been used to determine the low-lying excited states and predict absorption maxima in the gas phase and in different solvents. researchgate.net

Furthermore, the gauge-independent atomic orbital (GIAO) method is frequently used to predict NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions are valuable for assigning experimental NMR signals and understanding the relationship between molecular structure and electronic properties. researchgate.net

Semi-Empirical Methods and Quantum Chemical Calculations

Before the widespread use of DFT, and often as a complementary or preliminary step, semi-empirical quantum chemical methods were employed. uni-muenchen.de Methods such as AM1 (Austin Model 1) and PM3 (Parametric Model 3) are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. uni-muenchen.debas.bg

These methods are useful for initial geometry optimizations of large molecules and for providing qualitative insights into electronic properties like HOMO and LUMO energies. usa-journals.combas.bg For instance, semi-empirical methods have been used to study the relationship between the molecular structure of benzimidazole derivatives and their properties, such as corrosion inhibition, by calculating parameters like total energy, dipole moment, and orbital energies. usa-journals.combas.bg While generally less accurate than DFT, semi-empirical methods can still offer valuable information, especially for comparing trends within a series of related compounds. uni-frankfurt.de

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). ukm.my This method is extensively used in drug discovery to understand and predict the interactions between a potential drug molecule and its biological target. acs.org

For benzimidazole derivatives, which are known for their wide range of biological activities, molecular docking simulations provide insights at the molecular level. ukm.myacs.org These simulations can predict the binding affinity (often expressed as a docking score in kcal/mol) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ukm.mymdpi.com For example, docking studies on benzimidazole derivatives have been performed against targets like the Epidermal Growth Factor Receptor (EGFR) to evaluate their potential as inhibitors. ukm.my The results of these simulations help in understanding the structure-activity relationships and in designing more potent and selective compounds. acs.org

Structure-Property Relationships Derived from Computational Modelsresearchgate.netbiocrick.com

Theoretical and computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the relationship between the molecular structure of a compound and its inherent chemical properties. mdpi.com For this compound (also known as 6-Aminobenzimidazole), computational models provide significant insights into its electronic structure, reactivity, and potential interaction mechanisms, which underpin its various applications. researchgate.netpharmainfo.in

By solving the approximate Schrödinger equation for the molecule, DFT calculations can determine its optimized geometry and the spatial distribution of its electrons. From this, a host of electronic and quantum chemical parameters can be calculated. These parameters are not merely abstract values; they correlate directly with the molecule's stability, reactivity, and how it will interact with other chemical species. mdpi.comelectrochemsci.org

Frontier Molecular Orbitals (FMOs)

A key aspect of these computational studies is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and polarizable. mdpi.com For 6-Aminobenzimidazole, DFT calculations using the B3LYP method and 6–311++G (d,p) basis set have determined the HOMO and LUMO energy values. researchgate.net The HOMO is primarily located over the benzimidazole ring, and the transition of an electron from the HOMO to the LUMO involves a transfer of electron density from this ring system to the amino group. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2056 |

| ELUMO | -1.2901 |

| HOMO-LUMO Gap (ΔE) | 4.9155 |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and help predict its behavior in chemical reactions. Important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). researchgate.netmdpi.com

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom in a molecule to attract electrons to itself.

Chemical Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution or charge transfer. It is half of the HOMO-LUMO gap.

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These parameters, derived from computational models, are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to predict the biological activity or physical properties of new compounds based on their calculated molecular descriptors. electrochemsci.orgdoi.org

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.2056 |

| Electron Affinity (A) | -ELUMO | 1.2901 |

| Electronegativity (χ) | (I+A)/2 | 3.74785 |

| Chemical Hardness (η) | (I-A)/2 | 2.45775 |

| Chemical Softness (S) | 1/η | 0.406876 |

Molecular Electrostatic Potential (MEP)

Another powerful output from computational models is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biocrick.com These maps are invaluable for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor or adsorb onto a surface. For benzimidazole derivatives, the MEP is a powerful tool for predicting sites of interaction. biocrick.com

Research on Biological Activities and Mechanisms of Action of 5 Aminobenzimidazole and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 5-aminobenzimidazole have been identified as potent inhibitors of several key enzymes, playing roles in bacterial replication, epigenetic regulation, lipid metabolism, and inflammatory signaling. The following sections outline the specific mechanisms and findings related to these inhibitory activities.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that regulate DNA topology and are validated targets for antibacterial agents. pharmacophorejournal.com The aminobenzimidazole class of compounds has emerged as potent, dual-targeting inhibitors of these enzymes, binding to the ATP sites and disrupting their function. nih.govresearchgate.net

Research has characterized specific aminobenzimidazole compounds, VRT-125853 and VRT-752586, as powerful inhibitors of both DNA gyrase and topoisomerase IV from both Escherichia coli and Staphylococcus aureus. nih.gov For the E. coli enzymes, both compounds were found to be more potent against DNA gyrase, suggesting it is the primary target in this organism. nih.gov These compounds demonstrated excellent antibacterial activity against a wide range of pathogens. nih.gov Notably, these aminobenzimidazole inhibitors are selective for the bacterial enzymes, showing no significant inhibition of human topoisomerase II. nih.gov

In addition to the aminobenzimidazole class, a series of benzimidazole (B57391) ureas has also been developed as dual-targeting inhibitors with potent antibacterial activity. researchgate.net Computational drug design has further guided the synthesis of 2,5(6)-substituted benzimidazole derivatives predicted to have favorable interactions with key amino acid residues like Asn46, Asp73, and Arg136 in the active site of E. coli DNA gyrase B. nih.gov

| Compound | Organism | Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|---|---|

| VRT-125853 | E. coli | DNA Gyrase | 0.011 | 0.005 |

| Topoisomerase IV | 0.14 | 0.083 | ||

| S. aureus | DNA Gyrase | 0.027 | 0.011 | |

| Topoisomerase IV | 0.021 | 0.017 | ||

| VRT-752586 | E. coli | DNA Gyrase | 0.015 | 0.006 |

| Topoisomerase IV | 0.31 | 0.18 | ||

| S. aureus | DNA Gyrase | 0.033 | 0.013 | |

| Topoisomerase IV | 0.021 | 0.017 |

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases (HATs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins. While the benzimidazole scaffold is known to be a valuable core for inhibitors of epigenetic-modifying enzymes, the vast majority of research has focused on their potent inhibition of the opposing enzymes, Histone Deacetylases (HDACs). mdpi.comresearchgate.net There is limited specific information in the current scientific literature detailing the direct inhibitory activity of this compound or its derivatives against HATs.

Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibition

Diacylglycerol Acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis. nih.gov Its inhibition is a therapeutic strategy for metabolic disorders. Several series of benzimidazole derivatives have been developed as potent DGAT-1 inhibitors.

One study reported a series of benzimidazole carboxamides, from which a furfurylamine-containing derivative (compound 10j) emerged as a highly effective DGAT inhibitor with an IC50 value of 4.4 µM. nih.govacs.org This compound was shown to inhibit triglyceride formation in HepG2 cells and reduce body weight gain in mice on a high-fat diet. nih.govacs.org Another research effort led to the development of an orally bioavailable benzimidazole DGAT-1 inhibitor (compound 9) by modifying a gut-restricted parent compound. This modification, which included the bioisosteric replacement of an amide with an oxadiazole, improved both potency and gut permeability, leading to successful suppression of postprandial triglycerides in human clinical studies.

| Compound Class/Name | Key Feature | IC50 (µM) | Observed Effect |

|---|---|---|---|

| Benzimidazole Carboxamide (10j) | Contains furfurylamine | 4.4 | Inhibited triglyceride formation in HepG2 cells. |

| Modified Benzimidazole (9) | Oxadiazole bioisostere | Not specified | Suppressed postprandial triglycerides in humans. |

| PF-04620110 | Pharmacological tool | Not specified | Increased postprandial GLP-1 and PYY gut peptides. |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Consequently, urease inhibitors are of significant interest. Benzimidazole derivatives have been shown to be highly potent inhibitors of this enzyme.

A series of piperazine-based benzimidazole derivatives exhibited exceptional urease inhibitory potential, with IC50 values ranging from 0.15 to 12.17 µM. Many of these compounds were significantly more potent than the standard inhibitor, thiourea (B124793) (IC50 = 23.11 µM). Similarly, novel benzimidazole derivatives bearing thiosemicarbazide (B42300) and sulfonamide moieties have been synthesized and evaluated as urease inhibitors. Compounds with electron-withdrawing groups were found to be particularly potent, with one sulfonamide analog (2j) displaying an IC50 of 1.40 µM. Furthermore, a study on 2-aryl benzimidazole derivatives also reported potent urease inhibition, with IC50 values as low as 7.74 µM.

| Compound Class | Most Potent Example (IC50 in µM) | Standard Inhibitor (Thiourea IC50 in µM) |

|---|---|---|

| Piperazine-based Benzimidazoles | 0.15 ± 0.09 | 23.11 ± 0.21 |

| Benzimidazole Sulfonamides | 1.40 ± 0.001 | 21.25 ± 0.15 |

| Benzimidazole Thiosemicarbazides | 2.40 ± 0.10 | 21.25 ± 0.15 |

| 2-Aryl Benzimidazoles | 7.74 | 22.0 |

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. As such, it is a significant target for the development of anti-inflammatory drugs. Through high-throughput screening, a class of benzimidazolone compounds was discovered to be inhibitors of p38 MAP kinase. X-ray crystallography of a lead molecule bound to the enzyme enabled the structure-guided design of analogs with improved binding affinity and potency.

Further research has focused on 2-aminobenzimidazole-based derivatives as potent and selective inhibitors of the p38α isoform. These compounds act as competitive inhibitors at the ATP binding site of the kinase. Structure-activity relationship studies have shown that substitutions on the benzimidazole core are critical for potency; for instance, a 2,4-difluoro substitution on a phenyl ring at one position was found to be more effective than a mono-fluoro substitution.

Gastric Acid Secretion Inhibition

Benzimidazole derivatives are widely known for their ability to inhibit gastric acid secretion, though they can act through different mechanisms.

Specifically, this compound has been shown to decrease both basal and betazole-stimulated gastric acid secretion. mdpi.com Studies suggest that its antisecretory properties are linked to an anti-H2-histamine activity, as it was found to depress the contractions of guinea pig isolated auricles stimulated by betazole. mdpi.com The position of the amino group on the benzimidazole ring is crucial for this activity, with the 5-amino position being uniquely effective. mdpi.com

In contrast, a different class of substituted benzimidazoles, which includes the well-known proton pump inhibitors (PPIs) like omeprazole, acts via a distinct mechanism. researchgate.net These compounds work by irreversibly inhibiting the H+/K+-ATPase (the proton pump), which is the terminal step in the acid secretion pathway in parietal cells of the stomach. researchgate.net

Anti-H2-Histamine Activity

Derivatives of benzimidazole have been investigated for their potential as histamine (B1213489) H2 receptor antagonists, a key mechanism for controlling gastric acid secretion. Research into ranitidine (B14927) analogues where the diaminonitroethene group was replaced by a 2-amino-5(6)-substituted benzimidazole moiety has shown promising results. These new derivatives exhibit a histamine H2-receptor blocking activity that is comparable to the parent compound, ranitidine. nih.gov

The activity of these analogues has been demonstrated both through in vitro and in vivo studies. In vitro tests using guinea pig atria showed potent H2-receptor blocking activity. nih.gov In vivo studies, which measured the inhibition of histamine-stimulated gastric acid secretion in anesthetized rats, also confirmed the efficacy of these compounds. nih.gov The findings from these studies suggest that the "urea equivalent" moiety in ranitidine can be substituted with a polar group, like the 2-aminobenzimidazole (B67599) group, which is partially ionized at physiological pH, without diminishing its H2-blocking capabilities. nih.gov

| Compound/Analogue | In Vitro Activity (K_B on atria) | In Vivo Activity (ID₅₀ on perfused rat stomach) |

| Ranitidine Analogue Series | 0.16–1.15 µM | 0.34–4.10 µmol/kg (i.v.) |

Table 1: Pharmacological activity of 2-aminobenzimidazole-containing ranitidine analogues as histamine H2-receptor antagonists. Data sourced from Agents and Actions. nih.gov

Interaction with Nucleic Acids (DNA Replication and Transcription)

The benzimidazole scaffold is structurally similar to the purine (B94841) nucleus found in nucleotides, making its derivatives prime candidates for interaction with biological macromolecules like deoxyribonucleic acid (DNA). nih.gov This interaction is a critical mechanism of action for many of their biological activities. Several bis- and tris-benzimidazole systems are particularly well-known for their ability to bind to DNA and interfere with processes such as DNA replication and transcription. benthamdirect.com

Dicationic benzimidazole derivatives, in particular, have been shown to bind strongly to the minor groove of DNA, especially at sequences rich in adenine-thymine (AT) base pairs. nih.gov Evidence strongly suggests that DNA is the primary receptor site for these compounds. nih.gov The binding mode and affinity have been extensively studied using various biophysical techniques, including thermal denaturation measurements, circular dichroism, kinetics, Nuclear Magnetic Resonance (NMR), and molecular modeling. nih.gov These studies confirm that the compounds selectively bind in the DNA minor groove at sites with four or more consecutive AT base pairs, while showing negligible binding to guanine-cytosine (GC) rich DNA or to ribonucleic acid (RNA). nih.gov This interaction can lead to the inhibition of DNA replication and transcription, which is a key factor in their therapeutic effects. nih.gov

Antiparasitic Activity

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of anthelmintic activity, and their efficacy has been extended to various protozoan parasites. nih.govnih.gov In vitro studies have demonstrated that certain benzimidazole derivatives are highly active against Trichomonas vaginalis and Giardia lamblia (also known as Giardia intestinalis). nih.gov Specifically, derivatives such as mebendazole (B1676124) and flubendazole (B1672859) have shown high susceptibility against both of these protozoans. nih.gov

Research has also explored organic salts of established benzimidazoles like albendazole (B1665689) and mebendazole to enhance their antiparasitic effects. mdpi.com These modified salts have shown significant activity against trophozoites of E. histolytica, G. lamblia, and T. vaginalis. mdpi.compreprints.org For instance, certain albendazole salts were found to be more active against E. histolytica and G. lamblia than the parent drug. mdpi.com Similarly, mebendazole salts showed inhibitory effects against E. histolytica and were all effective against T. vaginalis. mdpi.com However, studies have noted that benzimidazole derivatives generally show little to no activity against Entamoeba histolytica in other contexts. nih.gov

The mechanism of action for the antiprotozoal effects of many benzimidazoles is believed to be their interaction with β-tubulin, a protein essential for the formation of microtubules. nih.gov

| Benzimidazole Derivative | Target Protozoan | 50% Inhibitory Concentration (IC₅₀) |

| Mebendazole | Giardia lamblia | 0.01 µg/mL |

| Mebendazole | Trichomonas vaginalis | 0.05 µg/mL |

| Flubendazole | Giardia lamblia | 0.005 µg/mL |

| Flubendazole | Trichomonas vaginalis | 0.16 µg/mL |

| Albendazole Salt (A2) | Entamoeba histolytica | 37.95 µM |

| Albendazole Salt (A3) | Entamoeba histolytica | 39.93 µM |

| Albendazole Salt (A3) | Giardia lamblia | 38.02 µM |

| Mebendazole Salt (M3) | Entamoeba histolytica | 44.34 µM |

| Mebendazole Salt (M1) | Trichomonas vaginalis | 24.17 µM |

Table 2: In vitro antiprotozoal activity of selected benzimidazole derivatives against various protozoan parasites. Data sourced from Antimicrobial Agents and Chemotherapy nih.gov and Molecules. mdpi.com

N-myristoyltransferase (NMT) is an enzyme that has been validated as a crucial drug target in kinetoplastid protozoa, such as Leishmania and Trypanosoma brucei. nih.govnih.gov This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. This process, known as N-myristoylation, is vital for the viability of these parasites, playing a key role in protein localization and function. nih.govnih.gov

Inhibition of NMT has been shown to be a viable therapeutic strategy against infections caused by these protozoa. nih.gov High-throughput screening of large compound libraries has been employed to identify inhibitors of protozoan NMTs. nih.govyork.ac.uk These screening efforts have led to the discovery of several novel series of potent and selective NMT inhibitors. york.ac.ukcabidigitallibrary.org For example, a screening of a diverse subset of the Pfizer corporate collection against the NMTs of Plasmodium falciparum and Leishmania donovani identified multiple inhibitor series. nih.gov Further research has focused on optimizing these initial hits to improve their potency and selectivity for the parasite's enzyme over the human NMT isoforms, which is a critical step in developing safe and effective drugs. nih.gov The successful pharmacological validation of NMT as a target in Leishmania provides strong evidence that NMT inhibitors have the potential to be developed into new treatments for diseases like visceral leishmaniasis. nih.gov

Antimicrobial and Antibacterial Properties

The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, and its derivatives have been extensively synthesized and screened for a wide array of biological activities, including antimicrobial properties. nih.gov The structural similarity of benzimidazole to naturally occurring nucleotides allows these compounds to interact with biopolymers in microorganisms, leading to the inhibition of microbial growth. nih.gov Numerous research groups have developed a variety of benzimidazole derivatives that have demonstrated potential as antimicrobial agents. nih.gov

These synthetic derivatives often incorporate other bioactive heterocyclic moieties, such as oxadiazoles (B1248032) and triazoles, to enhance their antimicrobial spectrum and potency. mdpi.com The antimicrobial activity of these compounds is often evaluated against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comrdd.edu.iq While a vast amount of research has been conducted in this area, and many compounds have shown promising in vitro activity, no new benzimidazole derivative has yet emerged as a clinically approved antimicrobial drug. nih.gov

The antibacterial activity of this compound derivatives has been evaluated against a range of specific bacterial pathogens. These studies are crucial for identifying compounds with potential therapeutic applications. In vitro screening is typically performed using methods like the agar (B569324) well diffusion technique to determine the zone of inhibition or broth microdilution to establish the Minimum Inhibitory Concentration (MIC).

Research has shown that different substitutions on the benzimidazole ring significantly influence the antibacterial efficacy and spectrum. For instance, some synthesized series of novel benzimidazole derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Klebsiella spp. mdpi.comrdd.edu.iq In one study, a specific derivative, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (compound 5i), was identified as being particularly active compared to standard drugs. nih.gov Other research has focused on optimizing benzimidazole-based compounds to overcome the resistance mechanisms of Gram-negative bacteria, such as efflux pumps. One such compound (6c) showed potent activity against a TolC mutant strain of E. coli and, when combined with colistin, its activity was partially restored against wild-type strains of E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. nih.gov

| Compound | Bacterial Strain | Activity Measurement | Result |

| Compound 4 | Bacillus cereus | Inhibition Zone | Moderately Active (9-12 mm) |

| Compound 9a | Bacillus cereus | Inhibition Zone | Moderately Active (9-12 mm) |

| Compound 3a | Bacillus cereus | Inhibition Zone | Slightly Active (6-9 mm) |

| Compound 10c | Bacillus cereus | Inhibition Zone | Slightly Active (6-9 mm) |

| Compound 11 | Staphylococcus aureus | Inhibition Zone | Promising Activity |

| Compound 11 | Klebsiella spp. | Inhibition Zone | Promising Activity |

| Compound 6c | E. coli (TolC mutant) | MIC | 2 µg/mL |

| Compound 6c + Colistin | E. coli (Wild-type) | MIC | 8-16 µg/mL |

| Compound 6c + Colistin | K. pneumoniae | MIC | 8-16 µg/mL |

| Compound 6c + Colistin | A. baumannii | MIC | 8-16 µg/mL |

| Compound 6c + Colistin | P. aeruginosa | MIC | 8-16 µg/mL |

Table 3: Antibacterial activity of selected benzimidazole derivatives against specific pathogens. Data sourced from Molecules mdpi.com, Journal of Chemical and Pharmaceutical Research rdd.edu.iq, and European Journal of Medicinal Chemistry. nih.gov

Development of New Antibiotics